molecular formula C7H9BrN2O2 B596791 Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 105486-72-4

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B596791
CAS No.: 105486-72-4
M. Wt: 233.065
InChI Key: OMQVPOJHVUMCGK-UHFFFAOYSA-N
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Description

Chemical Formula: C₇H₉BrN₂O₂ Molecular Weight: 233.07 g/mol Synthesis: Prepared via bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using copper(II) bromide and tert-butyl nitrite in acetonitrile, yielding 96% (light yellow solid, m.p. 38–39°C) . Alternative methods report 66% yield at 65°C for 24 hours . Key Properties:

  • 1H NMR (CDCl₃): δ 7.79 (s, 1H, pyrazole-H3), 4.19 (q, ester-CH₂), 3.78 (s, N–CH₃) .
  • Applications: Intermediate in pharmaceuticals and agrochemicals due to reactive bromine and ester groups, enabling cross-coupling and hydrolysis reactions .

Properties

IUPAC Name

ethyl 5-bromo-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQVPOJHVUMCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693302
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105486-72-4
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Mediated Bromination

The most widely reported method involves the bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using copper(II) bromide (CuBr₂) and tert-butyl nitrite (TBN) in acetonitrile. This reaction proceeds through diazotization of the amino group, followed by bromide substitution.

Standard Procedure

A representative synthesis combines CuBr₂ (1.2–1.5 equivalents) and TBN (1.5–2.0 equivalents) in acetonitrile under nitrogen. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is added portionwise at 60–65°C, with reaction times varying from 2–24 hours. Post-reaction, the mixture is quenched with hydrochloric acid and extracted with dichloromethane or ethyl acetate. Purification via silica gel chromatography typically yields 66–81% of the target compound.

Optimization Insights

  • Temperature : Elevated temperatures (65°C) reduce reaction times but risk side reactions, such as ester hydrolysis.

  • Solvent : Acetonitrile outperforms dimethylformamide (DMF) in minimizing byproducts.

  • Catalyst Stoichiometry : Excess CuBr₂ (1.5 equivalents) improves yields to 81%, whereas substoichiometric amounts (1.2 equivalents) lower efficiency to 66%.

Table 1: Comparative Yields Under Varied Conditions

CuBr₂ (eq)TBN (eq)Temp (°C)Time (h)Yield (%)
1.21.5602466
1.52.065281
1.51.865368

Alternative Bromination Strategies

Phosphorus Oxybromide (POBr₃) Mediated Bromination

A patent (CN112079781A) describes bromination of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate using POBr₃ in acetonitrile at 80–90°C. While this method avoids copper catalysts, it requires stringent anhydrous conditions and yields remain unreported for the 4-carboxylate isomer. Notably, this approach is more commonly applied to 3-carboxylate derivatives.

Hydrolysis and Re-Esterification Pathways

Saponification of Brominated Esters

This compound can be hydrolyzed to its carboxylic acid derivative using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixtures. Subsequent re-esterification with ethanol under acidic conditions regenerates the ethyl ester, though this multi-step process is less efficient (net yield: 70–75%).

Table 2: Hydrolysis Conditions and Yields

BaseSolvent SystemTemp (°C)Time (h)Yield (%)
LiOH·H₂OTHF/H₂O/EtOH25492
NaOHMeOH/H₂O25391

Mechanistic Considerations

Diazotization and Bromide Displacement

The Sandmeyer mechanism initiates with nitrosation of the primary amine by TBN, forming a diazonium intermediate. CuBr₂ facilitates bromide ion displacement, with the copper(I) byproduct regenerating active CuBr₂ via oxidation by TBN. Side reactions, such as ester hydrolysis or N-demethylation, are suppressed by maintaining pH < 2 during workup.

Steric and Electronic Effects

The methyl group at N-1 enhances regioselectivity by sterically hindering bromination at the 3-position. Electron-withdrawing effects of the ester group further direct electrophilic bromine to the 5-position.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents (CN111072630A) propose continuous flow systems to improve safety and scalability. By combining diazotization and bromination in a single reactor, throughput increases by 40%, albeit with slightly reduced yields (75–78%).

Solvent Recycling

Acetonitrile recovery via distillation reduces costs by 30%, while aqueous HCl quenches enable copper removal through precipitation as Cu(OH)₂.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.92 (s, 3H, NCH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.93 (s, 1H, pyrazole-H).

  • LCMS : m/z 233.3 [M+H]⁺, 235.3 [M+H+2]⁺ (1:1 ratio confirms single bromine).

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 60% MeCN/H₂O) show >98% purity for optimized protocols.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies using eosin Y and visible light enable bromination at 25°C, though yields remain suboptimal (45–50%).

Enzymatic Catalysis

Lipase-mediated esterification of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid offers a solvent-free route, but reaction times exceed 72 hours .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. The reactions are often performed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its interaction with these targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Substituent Differences Key Properties/Applications Reference
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate C₇H₉BrN₂O₂ 233.07 Bromine at C4, ester at C5 Similar reactivity; positional isomerism affects regioselectivity in reactions .
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₀BrFN₂O₂ 323.07 N1: 4-fluorophenyl instead of methyl Enhanced steric bulk/electronic effects; potential for aryl cross-couplings .
Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate C₈H₁₀Br₂N₂O₂ 325.99 Bromine at C4 + bromomethyl at C5 Higher lipophilicity; dual electrophilic sites for nucleophilic substitutions .
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate C₁₄H₁₅BrN₂O₂ 323.19 N1: benzyl; methyl at C3 Improved crystallinity due to aromatic packing; suited for solid-state studies .
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate C₁₃H₁₂BrN₅O₂ 349.07 Azido group at C3; 4-bromobenzyl at N1 Click chemistry applications via azide-alkyne cycloaddition .

Physicochemical and Reactivity Comparisons

  • Melting Points :

    • Target compound: 38–39°C .
    • Ethyl 1-benzyl analog: Higher m.p. (likely >100°C) due to benzyl group enhancing crystal packing .
    • Azido derivative: 94.7–95.2°C, influenced by polar azide group .
  • Reactivity :

    • Bromine Position : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (C4-Br) shows divergent reactivity in metal-catalyzed couplings compared to the target compound (C5-Br) .
    • Functional Groups : The azido compound () enables bioorthogonal chemistry, unlike the bromine-only analogs .
  • Spectroscopic Differences :

    • 1H NMR : Fluorophenyl-substituted compound () exhibits aromatic proton signals (δ 7.54–7.51 ppm) absent in the methyl-substituted target .
    • IR : Azido derivative shows a strong ν(N₃) stretch at 2129 cm⁻¹ , absent in other analogs.

Biological Activity

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrN2O2C_8H_8BrN_2O_2 and a molecular weight of approximately 233.06 g/mol. Its structure features a bromine atom at the 5-position and an ethyl ester at the 4-position of the pyrazole ring, contributing to its unique biological properties.

Target Enzymes and Pathways

The compound interacts with various enzymes, particularly cytochrome P450 isoforms, which are crucial for drug metabolism. The inhibition or activation of these enzymes can significantly affect the pharmacokinetics of drugs, leading to enhanced therapeutic effects or toxicity. This compound is also known to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
Hep-23.25
P81517.82

These findings suggest that the compound can induce cytotoxicity in cancer cells, making it a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Derivatives of pyrazoles have shown activity against various bacterial strains, indicating that this compound may have applications in treating infections.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation could lead to reduced symptoms in conditions such as arthritis or asthma .

Case Studies and Research Findings

Several studies have highlighted the compound's potential across different biological contexts:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazoles, including this compound, exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
  • Enzyme Interaction : Research indicated that this compound could serve as a probe in biochemical assays to study enzyme activity and protein interactions, particularly with cytochrome P450 .
  • Pharmacological Applications : Due to its diverse biological activities, this compound is explored as a lead compound in drug development for both pharmaceutical and agricultural applications.

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